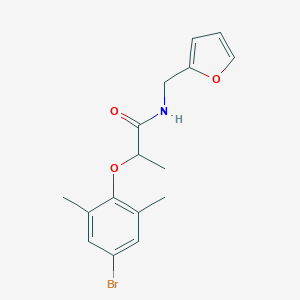
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)propanamide, also known as BDF-8634, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDF-8634 belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which are compounds that selectively target androgen receptors in the body.
Mécanisme D'action
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)propanamide selectively targets androgen receptors in the body, which are proteins that play a key role in the development and maintenance of male characteristics. By selectively targeting these receptors, 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)propanamide is able to promote anabolic effects on skeletal muscle and bone tissue, while minimizing the side effects associated with traditional androgen therapy. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)propanamide has also been shown to have a neuroprotective effect by promoting the growth and survival of neurons in the brain.
Biochemical and Physiological Effects:
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)propanamide has been shown to have a number of biochemical and physiological effects. In animal studies, 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)propanamide has been shown to increase lean body mass and bone density, while decreasing body fat. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)propanamide has also been shown to improve muscle strength and endurance, making it a potential treatment for muscle wasting conditions. In addition, 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)propanamide has been shown to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)propanamide in lab experiments include its selective targeting of androgen receptors, which minimizes the side effects associated with traditional androgen therapy. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)propanamide also has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. The limitations of using 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)propanamide in lab experiments include its relatively high cost and limited availability.
Orientations Futures
There are a number of future directions for research on 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)propanamide. One area of research is the potential use of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)propanamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)propanamide as a treatment for cancer, due to its anti-cancer properties. In addition, further research is needed to determine the optimal dosing and administration of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)propanamide for various therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)propanamide involves a multi-step process that includes the reaction of 4-bromo-2,6-dimethylphenol with 2-furylmethylamine, followed by the reaction of the resulting compound with 2-bromo-2-methylpropionyl chloride. The final product is obtained after purification and isolation by column chromatography. The synthesis method has been optimized to yield high purity and yield of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)propanamide.
Applications De Recherche Scientifique
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)propanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anabolic effects on skeletal muscle and bone tissue, making it a potential treatment for conditions such as osteoporosis and muscle wasting. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)propanamide has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)propanamide has been shown to have anti-inflammatory and anti-cancer properties, making it a potential treatment for a wide range of diseases.
Propriétés
Formule moléculaire |
C16H18BrNO3 |
|---|---|
Poids moléculaire |
352.22 g/mol |
Nom IUPAC |
2-(4-bromo-2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C16H18BrNO3/c1-10-7-13(17)8-11(2)15(10)21-12(3)16(19)18-9-14-5-4-6-20-14/h4-8,12H,9H2,1-3H3,(H,18,19) |
Clé InChI |
CEWYUNFOKRDXST-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OC(C)C(=O)NCC2=CC=CO2)C)Br |
SMILES canonique |
CC1=CC(=CC(=C1OC(C)C(=O)NCC2=CC=CO2)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(2-methoxyanilino)carbonyl]benzoate](/img/structure/B250426.png)
![Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250428.png)
![Methyl 3-{[2-(allyloxy)anilino]carbonyl}benzoate](/img/structure/B250429.png)
![Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate](/img/structure/B250430.png)
![Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate](/img/structure/B250432.png)
![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
![Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate](/img/structure/B250441.png)
![Methyl 4-[(3-methylphenyl)carbamoyl]benzoate](/img/structure/B250442.png)
![Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250443.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)
![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)